- Inicio

- search for "esb142575"

Sorry, we couldn't find anything regarding "

esb142575

".

Tips

- Make sure all the words are spelled correctly

- Try rephrasing keywords or using synonyms

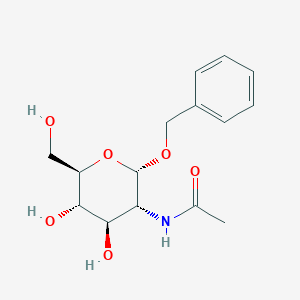

- Try our Structure Search tool

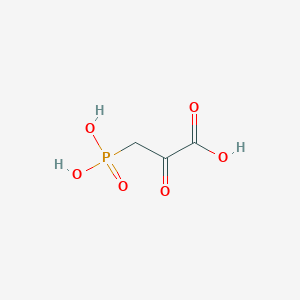

![[(1R,2R,3E,5R,7S,9E,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B218154.png)